Product packaging for 2-Isopropoxy-1-nitro-4-vinylbenzene(Cat. No.:)

2-Isopropoxy-1-nitro-4-vinylbenzene

Cat. No.: B8151993
M. Wt: 207.23 g/mol
InChI Key: HHJMJTUZTASXTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Isopropoxy-1-nitro-4-vinylbenzene (CAS 2819632-48-7) is an organic compound with the molecular formula C11H13NO3 and a molecular weight of 207.23 g/mol . This nitrovinylbenzene derivative features a vinyl group and a nitro group on a benzene ring substituted with an isopropoxy chain, making it a valuable multifunctional intermediate in synthetic organic chemistry . Researchers utilize such compounds as building blocks for the synthesis of more complex molecules, with applications in medicinal chemistry and agrochemical research . The compound's structure suggests its potential for various organic transformations; the electron-withdrawing nitro group can influence electrophilic substitution on the aromatic ring, while the vinyl group is amenable to further reactions such as polymerization or addition chemistry . In the context of green chemistry, related vinyl-nitrobenzene derivatives can be employed in innovative reaction systems, including micellar catalysis, where surfactant micelles in water can accelerate reaction rates and improve selectivity, thereby reducing the need for traditional organic solvents . This compound is provided For Research Use Only. It is not intended for diagnostic or therapeutic use and is strictly prohibited for personal use. Researchers should consult the safety data sheet for proper handling and storage information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13NO3 B8151993 2-Isopropoxy-1-nitro-4-vinylbenzene

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-ethenyl-1-nitro-2-propan-2-yloxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-4-9-5-6-10(12(13)14)11(7-9)15-8(2)3/h4-8H,1H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHJMJTUZTASXTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=CC(=C1)C=C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Route Optimization for 2 Isopropoxy 1 Nitro 4 Vinylbenzene

Established Synthetic Pathways to 2-Isopropoxy-1-nitro-4-vinylbenzene and its Analogues

The synthesis of this compound, a substituted aromatic compound, is achieved through a few key strategic approaches. The molecule's structure, featuring an isopropoxy group, a nitro group, and a vinyl group on a benzene (B151609) ring, allows for different retrosynthetic disconnections. The two most prominent strategies involve either the introduction of the nitro group onto a pre-existing vinylbenzene framework or the construction of the vinyl group on a benzene ring that already contains the nitro and isopropoxy substituents.

Electrophilic Aromatic Substitution for Nitro Group Introduction on Vinylbenzenes

A primary and conventional method for synthesizing nitroaromatic compounds is through electrophilic aromatic substitution (EAS). masterorganicchemistry.combyjus.com This class of reactions involves an electrophile replacing an atom, typically hydrogen, on an aromatic ring. byjus.com For the introduction of a nitro group, this is specifically known as nitration. The process generally involves the reaction of an aromatic compound with a nitrating agent, most commonly a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). masterorganicchemistry.comyoutube.com The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the reaction. masterorganicchemistry.comyoutube.com

The general mechanism for electrophilic aromatic substitution proceeds in three main stages:

Generation of the electrophile : The strong acid catalyst facilitates the formation of a potent electrophile. byjus.com In nitration, this is the nitronium ion.

Nucleophilic attack : The electron-rich π-system of the benzene ring attacks the electrophile, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. byjus.comnih.gov This step temporarily disrupts the ring's aromaticity and is typically the rate-determining step. nih.gov

Deprotonation : A weak base removes a proton from the carbon atom where the electrophile has attached, restoring the aromatic system and yielding the final substituted product. byjus.com

A direct and common synthetic route to the target compound, which is more accurately named 1-isopropoxy-4-nitro-2-vinylbenzene (B3142364) based on its CAS number (502848-71-7), involves the nitration of a 1-isopropoxy-2-vinylbenzene (B1276497) precursor. mendelchemicals.com In this pathway, the vinyl and isopropoxy groups are already present on the aromatic ring, and the nitro group is introduced in the final synthetic step.

The reaction is typically carried out using a standard nitrating mixture of nitric acid and sulfuric acid. The precursor, 1-isopropoxy-2-vinylbenzene, is subjected to these conditions, leading to the electrophilic attack of the nitronium ion on the benzene ring. Careful control of the reaction conditions, such as temperature and reaction time, is essential to ensure the selective introduction of the nitro group and to minimize potential side reactions, such as oxidation of the vinyl group or polymerization.

Table 1: Typical Reaction Conditions for Nitration of Substituted Benzenes

ParameterConditionPurposeReference
Nitrating AgentMixture of concentrated HNO₃ and H₂SO₄Generates the electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.combyjus.com
Precursor1-Isopropoxy-2-vinylbenzeneThe starting material to be nitrated.
TemperatureControlled, often low temperatures (e.g., 0-10 °C)To control the reaction rate, prevent over-nitration, and minimize side reactions. byjus.com
SolventOften the acid mixture itself or an inert solvent like acetic acid.Provides the medium for the reaction. ulisboa.pt

When a benzene ring is already substituted, the existing groups on the ring dictate the position of subsequent electrophilic attacks. This phenomenon is known as regioselectivity. libretexts.orgyoutube.com Substituents are classified as either activating or deactivating and as ortho-, para-, or meta-directors. libretexts.org

In the precursor molecule, 1-isopropoxy-2-vinylbenzene, two substituents influence the position of the incoming nitro group:

Isopropoxy Group (-OCH(CH₃)₂) : This is a strongly activating group due to the electron-donating resonance effect of the oxygen atom's lone pairs. It directs incoming electrophiles to the ortho and para positions. libretexts.org

Vinyl Group (-CH=CH₂) : This group is also considered an activating, ortho-, para-director because it can donate electron density to the ring via resonance. pearson.com

The powerful activating and directing effect of the isopropoxy group at position C1 dominates the regiochemical outcome. youtube.comlibretexts.org It strongly activates the positions ortho (C2, C6) and para (C4) to it. Since the C2 position is already occupied by the vinyl group, the nitration is directed primarily to the C4 (para) and C6 (ortho) positions. The para position is generally favored over the remaining ortho position due to reduced steric hindrance, leading to the formation of 1-isopropoxy-4-nitro-2-vinylbenzene as the major product. libretexts.org The stability of the arenium ion intermediate is greatest when the electrophile adds to the ortho or para positions relative to a strong electron-donating group, as this allows for an additional resonance structure where the positive charge is delocalized onto the oxygen atom. libretexts.org

Olefin Metathesis Approaches for Vinyl Group Incorporation

An alternative and more modern strategy for assembling substituted vinylbenzenes involves olefin metathesis. wikipedia.org This powerful reaction, recognized with the 2005 Nobel Prize in Chemistry, redistributes fragments of alkenes by cleaving and reforming carbon-carbon double bonds, typically in the presence of a metal catalyst. wikipedia.org It is known for its high functional group tolerance and efficiency in creating complex molecules. nih.gov

Different types of olefin metathesis exist, including ring-closing metathesis (RCM), ring-opening metathesis polymerization (ROMP), and cross-metathesis (CM). sigmaaldrich.com For incorporating a vinyl group, cross-metathesis is often employed, where a precursor olefin is reacted with ethylene (B1197577) gas to generate the terminal vinyl group and a volatile byproduct. sigmaaldrich.com

Ruthenium-based complexes, particularly the well-defined catalysts developed by Grubbs and Hoveyda, are the catalysts of choice for a wide range of olefin metathesis reactions. sigmaaldrich.comnih.gov These catalysts are prized for their remarkable stability in the presence of air and moisture and their tolerance for a wide variety of functional groups, which is a significant advantage over earlier molybdenum- or tungsten-based systems. nih.govharvard.edu

The catalytic cycle, as proposed by Chauvin, involves the [2+2] cycloaddition of an alkene to the ruthenium alkylidene (metal-carbene) to form a metallacyclobutane intermediate. wikipedia.orgharvard.edu This intermediate then undergoes a retro-[2+2] cycloaddition to release a new alkene and regenerate a ruthenium alkylidene, thus propagating the catalytic cycle. wikipedia.org The development of successive generations of Grubbs and Hoveyda-Grubbs catalysts has led to improved activity, stability, and selectivity. nih.govnih.gov

In a metathesis-based synthesis of 1-isopropoxy-4-nitro-2-vinylbenzene, the precursor would be a molecule that already contains the nitro- and isopropoxy-substituted benzene ring, but with a different, non-terminal olefin. A documented approach uses (E/Z)-1-isopropoxy-4-nitro-2-(prop-1-en-1-yl)benzene as the precursor.

This precursor undergoes a cross-metathesis reaction with ethylene, catalyzed by a ruthenium complex like a Grela-type or Hoveyda-Grubbs catalyst. The reaction swaps the propenyl group for a vinyl group.

Table 2: Example of Olefin Metathesis for Vinyl Group Incorporation

ComponentDescriptionExample/ConditionReference
PrecursorA substituted benzene with a non-terminal alkene.(E/Z)-1-isopropoxy-4-nitro-2-(prop-1-en-1-yl)benzene
CatalystWell-defined ruthenium alkylidene complex.Grubbs, Hoveyda-Grubbs, or Grela-type catalysts. acs.org
ReagentSource of the vinyl group's CH₂ fragment.Ethylene (ethene) gas. sigmaaldrich.com
SolventInert organic solvent.Dichloromethane (CH₂Cl₂)
ConditionsReaction parameters for optimal conversion.Elevated temperature (e.g., 40–50°C), inert atmosphere.
ByproductThe other alkene formed in the reaction.Propene (propylene) gas.-

Formation of Nitrovinyl Moieties via Knoevenagel Condensation and Related Reactions

A crucial step in the synthesis of aryl-2-nitrovinyl derivatives is the formation of the nitrovinyl group. The Knoevenagel condensation and similar reactions are powerful tools for creating carbon-carbon double bonds, particularly for α,β-unsaturated systems. wikipedia.orgorientjchem.org

The Knoevenagel condensation involves the reaction of an active hydrogen compound, such as a nitroalkane, with a carbonyl group, typically an aldehyde or ketone, in the presence of a basic catalyst. wikipedia.orgbanglajol.info This reaction proceeds via nucleophilic addition followed by dehydration to yield an α,β-unsaturated product. wikipedia.orgorientjchem.org In the context of synthesizing aryl-2-nitrovinyl derivatives, a substituted aromatic aldehyde would react with a nitroalkane like nitromethane. The electron-withdrawing nature of the nitro group in the nitroalkane makes the adjacent methylene (B1212753) protons acidic enough to be removed by a weak base, forming a nucleophilic carbanion that then attacks the carbonyl carbon of the aromatic aldehyde. wikipedia.org Subsequent elimination of a water molecule results in the formation of the desired aryl-2-nitrovinyl derivative. The choice of catalyst, often a weak amine base like piperidine, is critical to avoid self-condensation of the aldehyde. wikipedia.orgbanglajol.info

The reaction conditions, including the solvent and temperature, can significantly influence the yield and stereoselectivity of the product. For instance, microwave-assisted, solvent-free conditions using urea (B33335) as a catalyst have been reported for the Knoevenagel condensation of various aldehydes with active methylene compounds, offering a potentially greener and more efficient alternative to traditional methods. banglajol.info

Tandem or one-pot reactions provide an efficient strategy for the synthesis of complex polysubstituted benzene derivatives incorporating nitroolefin moieties. nih.gov These reactions combine multiple synthetic steps into a single operation, minimizing waste and purification efforts. For example, a one-pot synthesis of polysubstituted benzenes has been achieved through a key vinylogous Michael addition of vinyl malononitriles to nitroolefins, followed by a tandem reaction sequence. nih.gov This approach allows for the construction of highly functionalized aromatic rings with good yields.

Sequential Knoevenagel condensation followed by cyclization reactions have also been developed to synthesize indene (B144670) and benzofulvene derivatives. nih.gov The selectivity of these reactions, yielding either the initial condensation product, a cyclized intermediate, or a dehydrogenated final product, can be controlled by adjusting the reaction conditions such as the catalyst system (e.g., piperidine/AcOH vs. TiCl₄/pyridine) and reaction time. nih.gov

Etherification Reactions for Isopropoxy Group Introduction in Vinylbenzenes

The synthesis of an isopropoxy-vinyl-benzene intermediate would likely involve the etherification of a corresponding hydroxyphenyl precursor. A common method for etherification is the Williamson ether synthesis, which involves the reaction of an alkoxide with a primary alkyl halide. In this case, a substituted vinylphenol would be deprotonated with a base to form a phenoxide, which then acts as a nucleophile to attack an isopropyl halide (e.g., 2-iodopropane (B156323) or 2-bromopropane). csic.esresearchgate.net

Alternatively, direct catalytic methods for the hydroalkoxylation of vinylarenes are being developed. For example, an efficient palladium-catalyzed regioselective intermolecular hydroalkoxylation of 1-arylbutadienes has been reported to produce (E)-(3-alkoxybut-1-enyl)benzenes. organic-chemistry.org While this specific example deals with a different alkene, it highlights the potential for developing catalytic methods for the direct isopropoxylation of a vinylbenzene derivative.

It is also important to consider the synthesis of the vinyl group itself. One approach involves the Wittig reaction, where an appropriate phosphonium (B103445) ylide reacts with a substituted benzaldehyde. Another method is the dehydration of a corresponding alcohol.

Advanced Strategies for Enhanced Yield and Purity in this compound Synthesis

Optimizing the synthesis of this compound involves employing advanced strategies to maximize the yield of the desired product while minimizing the formation of impurities. This often entails the careful selection of catalysts and reagents, particularly for the nitration step.

Catalytic Systems and Reagent Optimization for Nitration of Aromatic Hydrocarbons

The nitration of aromatic hydrocarbons is a cornerstone of electrophilic aromatic substitution. masterorganicchemistry.com The classical method involves the use of a mixture of nitric acid and sulfuric acid, which generates the highly reactive nitronium ion (NO₂⁺) as the electrophile. masterorganicchemistry.com However, this method can suffer from a lack of selectivity and the use of harsh, corrosive reagents.

Modern research focuses on developing milder and more selective nitration protocols. sci-hub.se This includes the use of various catalytic systems and alternative nitrating agents. For example, solid acid catalysts, such as silica-supported perchloric acid (SiO₂/HClO₄) or bisulfate (SiO₂/KHSO₄) with sodium nitrite (B80452) (NaNO₂) as the nitrating agent, have been developed. sci-hub.se These heterogeneous catalysts can be easily separated from the reaction mixture, simplifying purification.

Metal-catalyzed nitration reactions have also gained prominence. sci-hub.se Copper, palladium, and cobalt catalysts have been employed for the nitration of various aromatic compounds, often with improved regioselectivity and under milder conditions. sci-hub.se For instance, copper-catalyzed nitration of indolines and quinolines using tert-butyl nitrite as the nitrating agent has been reported. sci-hub.se The use of directing groups can further enhance the regioselectivity of these metal-catalyzed C-H nitration reactions. nih.gov

Biocatalytic approaches are also emerging as a "green" alternative to traditional chemical nitration. nih.govnih.gov Enzymes like horseradish peroxidase and certain P450 enzymes have been shown to catalyze the nitration of aromatic compounds under mild conditions. nih.govnih.gov While still in development for broad synthetic applications, these methods offer the potential for high selectivity and reduced environmental impact.

For the specific synthesis of this compound, the choice of nitration conditions would be critical. The isopropoxy and vinyl groups are both activating and ortho-, para-directing. Therefore, nitration of an isopropoxy-vinylbenzene precursor would likely lead to a mixture of isomers. Strategic blocking and deblocking of certain positions or careful control of reaction conditions might be necessary to achieve the desired 2-nitro substitution pattern. The electron-donating nature of the isopropoxy group would activate the ring, while the vinyl group's reactivity could lead to side reactions under harsh nitrating conditions. Therefore, a mild and highly selective catalytic system would be advantageous.

Impact of Reaction Conditions (Temperature, Solvents, Catalyst Loading) on Synthetic Outcomes

The synthesis of this compound, a molecule with distinct functional groups, is not a trivial process. Its successful formation with high yield and purity hinges on the precise control of reaction conditions at each synthetic step. A plausible synthetic route involves the initial formation of a substituted nitro-phenol derivative, followed by etherification to add the isopropoxy group, and finally the introduction of the vinyl group, for instance, via a Heck reaction. The conditions of temperature, solvent choice, and catalyst loading are paramount in managing reaction rate, selectivity, and the suppression of side-product formation.

Temperature

Temperature is a critical variable in the synthesis of nitroaromatic ethers. In a key synthetic step analogous to the formation of the isopropoxy-nitrobenzene core, such as the etherification of a nitrophenol, temperature control is essential to prevent unwanted side reactions. Research on the synthesis of 2-isopropoxy-4-nitrobenzoic acid, a closely related structure, highlights this dependency. When the hydrolysis of the isopropyl ester intermediate was conducted at an elevated temperature (80 °C) with a strong base like NaOH, the desired product was not formed. Instead, the reaction yielded an undesired (Z)-1,2-bis(4-carboxy-3-isopropoxyphenyl)diazene-1-oxide as the major product with 92% yield. csic.es In stark contrast, when the reaction was performed at room temperature using a milder base like lithium hydroxide (B78521) (LiOH), the desired 2-isopropoxy-4-nitrobenzoic acid was successfully obtained in high yield (82%). csic.esresearchgate.net This demonstrates that even for a simple hydrolysis step, excessive temperature can activate alternative reaction pathways, leading to complex dimeric structures instead of the target molecule.

In electrophilic nitration reactions, temperature is used to control the rate and extent of nitration. For benzene nitration, reaction temperatures can range from 50–110 °C. google.com However, for activated aromatic rings, lower temperatures are generally required to avoid over-nitration and the formation of dangerous polynitrated by-products. google.com

Solvents

The choice of solvent plays a multifaceted role, influencing reactant solubility, reaction rate, and even the reaction pathway itself. In palladium-catalyzed cross-coupling reactions like the Heck reaction, which could be used to install the vinyl group, polar aprotic solvents like DMSO have been shown to be highly effective. liv.ac.uk For the vinylation of electron-rich olefins, reactions in DMSO proceeded significantly faster than in ionic liquids, achieving over 60% conversion in just 30 minutes. liv.ac.uk Traditional nitration reactions often use a mixture of concentrated nitric and sulfuric acids, where sulfuric acid acts as both a catalyst and the reaction medium. researchgate.netnih.gov However, modern methods seek to replace this hazardous system. Studies have shown successful nitrations in dilute aqueous nitric acid, which serves as both the nitronium source and a safer solvent medium. nih.gov

Catalyst Loading

In reactions involving precious metal catalysts, such as the palladium-catalyzed Heck reaction, optimizing the catalyst loading is crucial for both economic and environmental reasons. The goal is to use the minimum amount of catalyst required to achieve a high yield in a reasonable timeframe. Research on the Heck reaction between 1-bromo-4-nitrobenzene (B128438) and styrene (B11656) using a palladium-N-heterocyclic carbene (Pd-NHC) catalyst demonstrated the impact of catalyst loading. An excellent catalytic activity was achieved with a catalyst loading as low as 0.5 mol%. researchgate.net Further studies have pushed this boundary, with tailor-made polymeric ionic tag-supported palladium catalysts (POLITAG-Pd0) achieving high yields in Heck reactions with catalyst loadings as low as 0.0007 mol %. acs.org Using an insufficient catalyst load can lead to a stalled or incomplete reaction, while an excessive amount increases costs and the potential for metal contamination in the final product. youtube.com

Green Chemistry Principles in the Synthesis of Nitroaromatics

The industrial synthesis of nitroaromatics has traditionally relied on methods that are effective but environmentally problematic. nih.gov The classic approach involves electrophilic nitration using a mixture of concentrated nitric acid and a large excess of sulfuric acid. orgchemres.orgresearchgate.net This process is hazardous, generates a significant amount of corrosive and toxic acid waste, and often suffers from poor regioselectivity, leading to mixtures of isomers that require separation. nih.govorgchemres.org In response, the application of green chemistry principles to the synthesis of nitroaromatics has become a major focus of research, aiming to develop safer, more efficient, and sustainable alternatives. researchgate.net

Key green strategies in nitroaromatic synthesis include:

Use of Solid Acid Catalysts: A primary goal is the replacement of concentrated sulfuric acid. Zeolite-based solid acid catalysts and metal-modified montmorillonite (B579905) clays (B1170129) have been successfully used to catalyze nitration. researchgate.netorganic-chemistry.org These solid catalysts are non-corrosive, can be easily separated from the reaction mixture by filtration, and are often reusable, which significantly reduces waste and simplifies product purification. google.comorganic-chemistry.org They can also offer enhanced regioselectivity due to the specific pore structure of the catalyst. researchgate.net

Alternative Reaction Media: Eliminating or replacing harsh solvents is a core principle of green chemistry. Researchers have developed nitration protocols that operate in dilute aqueous nitric acid, avoiding the need for a strong co-acid like sulfuric acid. nih.gov Furthermore, the development of solvent-free reaction conditions represents a significant advancement in minimizing waste.

Energy-Efficient Activation Methods: Conventional heating can be energy-intensive. Alternative energy sources like microwaves and ultrasound have been applied to nitration reactions. nih.govresearchgate.net Microwave-assisted synthesis can dramatically reduce reaction times and energy consumption by promoting rapid and uniform heating throughout the reaction mixture. researchgate.netresearchgate.net

Milder and More Selective Nitrating Agents: To improve safety and selectivity, various alternative nitrating agents have been explored. These include ionic liquids like 3-methyl-1-sulfonic acid imidazolium (B1220033) nitrate (B79036), which can act as both a Brønsted acid and a nitrating source, leading to excellent yields in short reaction times. orgchemres.org Other systems, such as a mixture of a nitrate salt and chlorotrimethylsilane, have been used for the regioselective ipso-nitration of arylboronic acids, offering a pathway to nitroarenes that may be difficult to access through traditional methods. organic-chemistry.org The use of N2O5 has also been highlighted as a cleaner nitrating agent for more efficient synthesis processes. researchgate.net

By integrating these principles, the synthesis of a target molecule like this compound can be designed to be more environmentally benign, moving away from hazardous reagents and waste-generating processes towards catalytic, energy-efficient, and selective methodologies.

Chemical Reactivity and Transformation Mechanisms of 2 Isopropoxy 1 Nitro 4 Vinylbenzene

Mechanistic Studies of Nitro Group Transformations in Aryl Nitro Compounds

The chemical behavior of 2-isopropoxy-1-nitro-4-vinylbenzene is largely dictated by the reactivity of its nitro group, a versatile functional group capable of undergoing a variety of transformations. The electronic properties of the isopropoxy and vinyl substituents on the benzene (B151609) ring influence the reactivity of the nitro group.

The reduction of the nitro group is a fundamental transformation in organic chemistry, providing access to a range of nitrogen-containing compounds such as amines, hydroxylamines, and nitroso derivatives. nih.gov The specific products obtained depend on the reducing agent and reaction conditions employed.

Catalytic hydrogenation is a widely used method for the reduction of aromatic nitro compounds to their corresponding anilines. researchgate.net This process typically involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C), platinum (Pt), or Raney nickel. researchgate.netcommonorganicchemistry.com The reaction proceeds through a series of intermediates, including nitrosobenzene and phenylhydroxylamine, which are successively reduced to the final amine product. orientjchem.orgresearchgate.net

Transfer hydrogenation offers an alternative to the use of gaseous hydrogen. mdpi.comacs.org In this method, a hydrogen donor molecule, such as formic acid, ammonium formate, or isopropanol, transfers hydrogen to the nitro compound in the presence of a catalyst. mdpi.comnih.govresearchgate.net This technique is often considered safer and more convenient than using high-pressure hydrogen gas. nih.gov The catalytic transfer hydrogenation of aromatic nitro compounds using ammonium formate and a palladium on carbon catalyst has been shown to be an efficient and clean method for synthesizing substituted anilines. mdpi.com The reaction tolerates a variety of functional groups, making it a versatile synthetic tool. mdpi.com

Table 1: Common Catalysts and Hydrogen Donors in Transfer Hydrogenation

CatalystHydrogen Donor
Palladium on Carbon (Pd/C)Ammonium Formate
Raney NickelIsopropanol
Ruthenium Chloride (RuCl₃)Indoline
Rhodium Chloride (RhCl₃)Indoline

Electrochemical reduction provides a reagent-free method for the transformation of nitroaromatic compounds. acs.org By controlling the applied potential at an electrode, the selective reduction of the nitro group to various intermediates or the final amine can be achieved. rsc.orgresearchgate.net The reduction of nitroaromatic compounds proceeds through a series of electron and proton transfer steps, with nitroso and hydroxylamine species being key reactive intermediates. dtic.mil The pH of the electrolyte solution plays a crucial role in determining the reaction pathway and the final products. acs.org

Photochemical reduction utilizes light energy to promote the reduction of aromatic nitro compounds. rsc.org Upon irradiation with UV light in the presence of a hydrogen-donating solvent, nitroarenes can be reduced to a mixture of products. rsc.orgresearchgate.net The reaction is thought to proceed through the abstraction of a hydrogen atom by the excited state of the nitro compound. rsc.orgrsc.org The specific products and their relative proportions can be influenced by the solvent and the wavelength of the light used. rsc.org For instance, a photocatalytic reduction of nitroarenes to aromatic amines has been developed using vanadium oxide on titanium oxide under blue LED light with hydrazine hydrate as the reductant. chemistryviews.org

The reduction of an aromatic nitro group to an amine is a stepwise process involving the formation of nitroso and hydroxylamine intermediates. orientjchem.org The initial two-electron reduction of the nitro group yields a nitroso species. nih.gov This intermediate is highly reactive and is typically rapidly reduced further to the corresponding hydroxylamine. nih.gov The hydroxylamine can then undergo a final two-electron reduction to form the aniline (B41778).

The interconversion between these intermediates is possible. For example, hydroxylamines can be oxidized back to nitroso compounds. nih.gov The stability and reactivity of these intermediates are influenced by the reaction conditions and the presence of other functional groups on the aromatic ring. nih.gov While nitroso compounds are often difficult to isolate due to their high reactivity, phenylhydroxylamines can sometimes be obtained as the major product under specific catalytic reduction conditions. mdpi.com

The nature and position of substituents on the aromatic ring significantly impact the rate and selectivity of nitro group reduction. Electron-withdrawing groups generally increase the rate of reduction by making the nitro group more electrophilic and thus more susceptible to nucleophilic attack by the reducing agent. researchgate.netiiste.org Conversely, electron-donating groups tend to decrease the reaction rate. iiste.org

The position of the substituent also plays a role. For example, in the electrochemical reduction of nitroanilines, the meta-isomer is more easily reduced than the ortho-isomer. iiste.org The presence of other reducible functional groups on the molecule can also affect the selectivity of the reaction. However, methods have been developed for the chemoselective reduction of the nitro group in the presence of other sensitive functionalities. calvin.eduacs.org

Table 2: Effect of Substituents on the Reduction of Nitrobenzenes

SubstituentElectronic EffectInfluence on Reduction Rate
-NO₂Electron-withdrawingIncreases
-CHOElectron-withdrawingIncreases
-ClElectron-withdrawingIncreases
-HNeutralReference
-CH₃Electron-donatingDecreases
-OCH₃Electron-donatingDecreases
-NH₂Electron-donatingDecreases

While the reduction of the nitro group is the more common transformation, the nitroarene core can also undergo oxidation, although this is less frequently exploited synthetically. Oxidation of the aromatic ring of a nitroarene is generally difficult due to the deactivating effect of the nitro group. However, under forcing conditions or with powerful oxidizing agents, oxidation can occur. acs.org

More commonly, the term "oxidation of nitroarenes" can refer to reactions where the nitroarene itself acts as an oxidant. For example, in the alkaline nitrobenzene (B124822) oxidation, nitrobenzene is used to oxidize other organic molecules, during which it is reduced to aniline and other reduction products. acs.org Photoexcited nitroarenes can also act as potent oxidants, capable of oxidizing alcohols, amines, aldehydes, and imines. nih.govchemrxiv.org

Reductive Pathways of the Aromatic Nitro Moiety

Vinyl Group Reactivity and Mechanistic Investigations

The vinyl group of this compound is the most reactive site for a multitude of organic transformations. Its reactivity is significantly influenced by the electronic effects of the isopropoxy and nitro substituents on the aromatic ring.

Polymerization Dynamics of this compound

The vinyl group readily participates in polymerization reactions, offering a pathway to novel polymeric materials with tailored properties.

The radical polymerization of vinylbenzene derivatives like this compound proceeds through the classic three stages: initiation, propagation, and termination. The rate and controllability of this process are influenced by the electronic nature of the substituents on the aromatic ring.

The initiation step involves the generation of free radicals, typically from a thermal or photochemical initiator. These radicals then add to the vinyl group of the monomer, creating a new radical species. In the propagation phase, this new radical adds to another monomer molecule, and this process repeats, leading to the growth of a polymer chain. Termination occurs when two growing polymer chains combine or disproportionate.

Table 1: Influence of Substituents on the Radical Polymerization of Styrene (B11656) Derivatives

SubstituentElectronic EffectInfluence on Polymerization Rate
Electron-Withdrawing (e.g., -NO₂)Stabilizes the propagating radicalGenerally increases the rate of polymerization
Electron-Donating (e.g., -OR)Destabilizes the propagating radicalGenerally decreases the rate of polymerization

This table provides a generalized overview of substituent effects on the radical polymerization of styrene derivatives.

This compound can be co-polymerized with other vinyl monomers to produce functional materials with a wide range of properties. The incorporation of this substituted styrene into a polymer backbone can introduce specific functionalities, such as altered polarity, refractive index, and thermal stability.

The reactivity ratios of the co-monomers determine the composition and sequence distribution of the resulting copolymer. Given the electronic nature of the substituents, this compound is likely to exhibit different reactivity ratios when copolymerized with electron-rich monomers (e.g., styrene) versus electron-poor monomers (e.g., acrylates). This allows for the synthesis of random, alternating, or block copolymers, depending on the reaction conditions and the co-monomer chosen.

Addition and Substitution Reactions at the Vinyl Moiety

The double bond of the vinyl group is susceptible to a variety of addition and, under certain conditions, substitution reactions.

Halogenation: The vinyl group of this compound can readily undergo halogenation with reagents like bromine (Br₂) or chlorine (Cl₂). This electrophilic addition reaction proceeds through a cyclic halonium ion intermediate, followed by the attack of a halide ion to yield a dihaloalkane. The regioselectivity of this reaction is typically anti-addition.

Hydroboration-Oxidation: This two-step reaction provides a method for the anti-Markovnikov hydration of the vinyl group. In the first step, borane (BH₃) or a borane derivative adds across the double bond, with the boron atom attaching to the terminal carbon. Subsequent oxidation with hydrogen peroxide in a basic solution replaces the boron atom with a hydroxyl group, yielding the corresponding primary alcohol. The presence of the bulky isopropoxy group in the ortho position may exert some steric influence on the approach of the borane reagent, but the anti-Markovnikov product is still expected to be the major product.

Cycloaddition Reactions Involving the Vinyl Group

The electron-deficient nature of the vinyl group, due to the strong electron-withdrawing effect of the nitro group, makes this compound a good candidate for various cycloaddition reactions.

In these reactions, the vinyl group can act as a dipolarophile or a dienophile. For instance, in a [3+2] cycloaddition, it can react with 1,3-dipoles such as azides or nitrile oxides to form five-membered heterocyclic rings. The regioselectivity of these reactions is governed by the frontier molecular orbital (FMO) theory, where the interaction between the highest occupied molecular orbital (HOMO) of the dipole and the lowest unoccupied molecular orbital (LUMO) of the dipolarophile is often dominant.

Furthermore, as a dienophile, the vinyl group can participate in [4+2] cycloaddition reactions (Diels-Alder reactions) with conjugated dienes. The electron-withdrawing nitro group enhances the dienophilic character of the vinyl group, facilitating its reaction with electron-rich dienes to form cyclohexene derivatives. The stereochemistry of the Diels-Alder reaction is highly controlled, with the reaction proceeding in a syn-addition manner.

Interplay of Substituents on Aromatic Ring Reactivity

The reactivity of the aromatic ring in this compound is intricately governed by the electronic properties of its three substituents: the nitro group (-NO₂), the isopropoxy group (-OCH(CH₃)₂), and the vinyl group (-CH=CH₂). The interplay of these groups, through their inductive and resonance effects, determines the electron density distribution within the benzene ring and, consequently, its susceptibility and regioselectivity towards electrophilic aromatic substitution reactions.

Electron-Withdrawing Effects of the Nitro Group on Aromatic Reactivity

The nitro group is a potent electron-withdrawing group, exerting a strong deactivating effect on the aromatic ring towards electrophilic aromatic substitution. scispace.com This deactivation stems from two primary electronic interactions: a negative inductive effect (-I) and a negative resonance effect (-M or -R).

Furthermore, the nitro group deactivates the aromatic ring through a powerful resonance effect. The π-system of the nitro group can delocalize the π-electrons of the benzene ring, effectively pulling electron density out of the ring. This delocalization is most pronounced at the ortho and para positions relative to the nitro group, resulting in the formation of resonance structures with a positive charge on these carbons. quora.com Consequently, these positions become significantly less attractive to electrophilic attack.

The resonance structures illustrating this effect are shown below:

Resonance structures of nitrobenzene showing deactivation at ortho and para positions.

As a result of this pronounced decrease in electron density at the ortho and para positions, electrophilic attack is preferentially directed to the meta position, where the electron density, although reduced compared to benzene, is relatively higher than at the ortho and para positions. scispace.comstudymind.co.uk Therefore, the nitro group is considered a strong deactivating and meta-directing group in electrophilic aromatic substitution reactions. studymind.co.uk

Interactive Data Table: Effect of Nitro Group on Aromatic Reactivity

Electronic EffectDescriptionImpact on Aromatic Ring
Negative Inductive Effect (-I) Withdrawal of electron density through the σ-bond due to the high electronegativity of the nitro group.Decreases overall electron density, deactivating the ring.
Negative Resonance Effect (-M) Delocalization of π-electrons from the benzene ring onto the nitro group.Significantly reduces electron density at ortho and para positions.
Overall Effect Strong deactivation of the aromatic ring towards electrophilic attack.Directs incoming electrophiles to the meta position.

Impact of the Isopropoxy Group on Directed Aromatic Reactivity

In contrast to the nitro group, the isopropoxy group (-OCH(CH₃)₂) is an activating group that directs incoming electrophiles to the ortho and para positions. This directing effect is the result of the interplay between its negative inductive effect (-I) and a dominant positive resonance effect (+M or +R). brainly.comvedantu.com

The oxygen atom of the isopropoxy group is more electronegative than carbon, leading to an inductive withdrawal of electron density from the benzene ring through the σ-bond. libretexts.org This effect, on its own, would deactivate the ring.

However, the lone pairs of electrons on the oxygen atom can be delocalized into the π-system of the benzene ring through resonance. This donation of electron density is a powerful activating effect that significantly increases the electron density of the ring, particularly at the ortho and para positions. brainly.comvedantu.com This increased nucleophilicity at these positions makes them more susceptible to attack by electrophiles.

The resonance structures illustrating the electron-donating effect of an alkoxy group are shown below:

Resonance structures of anisole showing activation at ortho and para positions.

Because the positive resonance effect of the isopropoxy group outweighs its negative inductive effect, the net result is an activation of the aromatic ring towards electrophilic substitution, with a strong preference for substitution at the ortho and para positions. libretexts.org

It is also important to consider the steric hindrance imposed by the bulky isopropyl group. youtube.com This steric bulk can hinder the approach of an electrophile to the ortho positions, potentially favoring substitution at the less sterically hindered para position. youtube.com

Interactive Data Table: Effect of Isopropoxy Group on Aromatic Reactivity

Electronic EffectDescriptionImpact on Aromatic Ring
Negative Inductive Effect (-I) Withdrawal of electron density through the σ-bond due to the electronegativity of the oxygen atom.Slightly deactivates the ring.
Positive Resonance Effect (+M) Donation of lone pair electrons from the oxygen atom into the π-system of the ring.Strongly increases electron density, especially at ortho and para positions.
Overall Effect Activation of the aromatic ring towards electrophilic attack.Directs incoming electrophiles to the ortho and para positions.
Steric Effect The bulky isopropyl group can hinder attack at the ortho positions.May lead to a higher proportion of the para substituted product.

Advanced Spectroscopic and Analytical Characterization of 2 Isopropoxy 1 Nitro 4 Vinylbenzene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 2-Isopropoxy-1-nitro-4-vinylbenzene and its derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

Elucidation of Molecular Structure using 1H and 13C NMR

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental for confirming the molecular structure of this compound.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring environments. For a related compound, 1-Isopropoxy-4-nitro-2-vinylbenzene (B3142364), key signals include aromatic protons observed as a doublet of doublets at δ 8.44 and a doublet at δ 7.81, which are characteristic of a nitro-substituted benzene (B151609) ring. The vinyl protons and the isopropoxy group protons also show distinct signals. In nitrobenzene (B124822), the ortho protons (adjacent to the nitro group) are the most deshielded, followed by the para and then the meta protons. stackexchange.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the different carbon environments within the molecule. The chemical shift range for ¹³C is much broader than for ¹H, and the aromatic and alkene regions often overlap. oregonstate.edu In nitrobenzene, the trend of deshielding for carbon atoms is different from that of protons, with the ipso-carbon (the carbon attached to the nitro group) being the most deshielded, followed by the para, meta, and then the ortho carbons. stackexchange.com This difference is attributed to the fact that ¹³C shifts are dominated by paramagnetic shielding, whereas ¹H shifts are primarily influenced by diamagnetic shielding. stackexchange.com For a similar compound, 1-butoxy-2-nitrobenzene, the carbon signals appear at δ = 152.5, 140.0, 134.0, 125.5, 120.0, and 114.4 ppm. rsc.org

A representative table of expected ¹H and ¹³C NMR chemical shifts for this compound is provided below.

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Aromatic CH7.0 - 8.5110 - 150
Vinyl CH=CH₂5.0 - 7.0110 - 140
Isopropoxy CH4.5 - 5.065 - 75
Isopropoxy CH₃1.0 - 1.520 - 25

Advanced NMR Techniques for Conformational Analysis and Isomerism in Analogues

Advanced NMR techniques are invaluable for studying the three-dimensional structure and dynamic processes in molecules like the analogues of this compound. researchgate.net Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can establish through-space proximities between protons, helping to determine the preferred conformation of flexible parts of the molecule, such as the isopropoxy and vinyl groups.

Conformational analysis of related systems often involves studying the rotational isomerism around single bonds. auremn.org.br For some molecules, slow rotation around a bond can lead to the doubling of NMR peaks, indicating the presence of stable rotamers. copernicus.org Variable temperature NMR experiments can be used to study the energy barriers between these conformers. copernicus.org In cases of complex overlapping signals, two-dimensional (2D) NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed to resolve individual proton and carbon signals and establish their connectivity. nih.gov

¹⁵N NMR Spectroscopy for Nitro and Azoxy Derivatives

Nitrogen-15 (¹⁵N) NMR spectroscopy is a specialized technique that provides direct information about the nitrogen environment in molecules. wikipedia.org Although less sensitive than ¹H and ¹³C NMR due to the low natural abundance of the ¹⁵N isotope, it is highly effective for characterizing nitrogen-containing functional groups like the nitro group in this compound and its potential azoxy derivatives. wikipedia.orghuji.ac.il

The chemical shift of the ¹⁵N nucleus is very sensitive to the electronic environment. For nitro groups in aromatic compounds, the ¹⁵N chemical shifts typically appear in a specific region of the spectrum. researchgate.net For instance, the ¹⁵N chemical shift range for aliphatic nitro groups is approximately 385 to 410 ppm on the ammonia (B1221849) scale. researchgate.net This technique can be instrumental in distinguishing between different nitrogen-containing functional groups and studying electronic effects within the molecule. researchgate.net For complex molecules, techniques like ¹H-¹⁵N heteronuclear correlation can enhance sensitivity. huji.ac.il

Vibrational Spectroscopy: Infrared (IR) and Raman Techniques

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These techniques are complementary and provide a molecular fingerprint that is unique to the compound.

Identification of Functional Groups and Molecular Fingerprints

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the functional groups present in this compound. The nitro group (NO₂) exhibits strong characteristic absorption bands. Typically, aromatic nitro compounds show asymmetric and symmetric stretching vibrations in the regions of 1550-1490 cm⁻¹ and 1355-1315 cm⁻¹, respectively. The C-O stretching of the isopropoxy group would be expected in the 1250-1000 cm⁻¹ region. The vinyl group gives rise to C=C stretching around 1630 cm⁻¹ and C-H out-of-plane bending vibrations in the 1000-900 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy also provides information about the vibrational modes of the molecule. It is particularly sensitive to non-polar bonds and symmetric vibrations. The aromatic ring vibrations and the C=C stretch of the vinyl group would be expected to give strong Raman signals.

The combination of IR and Raman spectra provides a detailed vibrational fingerprint of the molecule, allowing for its unambiguous identification.

Functional Group Characteristic IR Absorption (cm⁻¹)
Aromatic C-H stretch3100-3000
Alkyl C-H stretch3000-2850
C=C stretch (aromatic)1600-1450
C=C stretch (vinyl)~1630
Asymmetric NO₂ stretch1550-1490
Symmetric NO₂ stretch1355-1315
C-O stretch (ether)1250-1000
C-H out-of-plane bend (vinyl)1000-900

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

For this compound (molecular formula C₁₁H₁₃NO₃), the expected exact mass is approximately 207.0895 g/mol . High-resolution mass spectrometry (HRMS) can confirm this molecular weight with high accuracy.

Upon ionization in the mass spectrometer, the molecule undergoes fragmentation. The fragmentation pattern is a valuable tool for structural elucidation. For nitroaromatic compounds, common fragmentation pathways include the loss of the nitro group (NO₂) as a radical (mass loss of 46) or the loss of nitric oxide (NO) (mass loss of 30). youtube.com The fragmentation of the isopropoxy and vinyl side chains would also produce characteristic fragment ions. For example, the loss of a propyl radical from the isopropoxy group is a likely fragmentation pathway. The fragmentation of nitrobenzene itself typically shows a prominent peak for the phenyl cation (m/z 77) after the loss of the nitro group. youtube.com

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For conjugated systems like this compound, UV-Vis spectroscopy is particularly informative. The electronic spectrum of nitrostyrene (B7858105) and its derivatives is characterized by strong absorption bands in the UV region, which are attributed to π → π* transitions within the conjugated system. researchgate.net

The position and intensity of these absorption bands are sensitive to the substituents on the aromatic ring and the vinyl group. For example, the presence of an electron-donating group like the isopropoxy group and an electron-withdrawing group like the nitro group can lead to a red shift (bathochromic shift) of the absorption maximum compared to unsubstituted styrene (B11656).

Studies on related ortho-hydroxy-β-nitrostyrenes have shown absorption bands around 320-360 nm, which were assigned to π→π* transitions based on TD-DFT calculations. nih.gov The UV-Vis spectrum of this compound is expected to show similar characteristic absorptions.

Table 4: Expected UV-Vis Absorption Maxima for Substituted Styrenes

CompoundSubstituentsExpected λmax (nm)
StyreneNone~245, 282
β-Nitrostyrene-NO₂~310
This compound-OCH(CH₃)₂, -NO₂>310

This table provides a general expectation for the shift in absorption maxima based on substituent effects.

X-ray Diffraction for Solid-State Structural Elucidation of Analogues

Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound itself may not be publicly available, the structures of its analogues and related nitrostyrene derivatives provide valuable insights into the expected molecular geometry, bond lengths, and bond angles. researchgate.net

X-ray diffraction studies on nitrostyrene derivatives have confirmed the trans configuration of the nitro and phenyl groups relative to the double bond in the ground state. uc.pt These studies also reveal details about the planarity of the molecule and the orientation of the substituents. For example, the crystal structure of 5,5-dimethyl-2-(4-vinylbenzyl)-1,3,2-dioxaphosphinane 2-oxide, a related vinylbenzene derivative, has been determined by single-crystal X-ray diffraction. researchgate.net

Table 5: Typical Bond Lengths and Angles from X-ray Diffraction of Nitrostyrene Analogues

Bond/AngleTypical Value
C=C (vinyl)~1.33 Å
C-N (vinyl-nitro)~1.47 Å
C-C (aryl-vinyl)~1.48 Å
∠C-C=C~120°

This table presents typical values and is not specific to this compound.

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. This experimental data is then used to determine the empirical formula of the substance. The empirical formula is then compared with the molecular formula proposed based on other spectroscopic data, such as mass spectrometry.

For this compound, with a molecular formula of C₁₂H₁₅NO₃, the theoretical elemental composition can be calculated. nih.gov Experimental results from an elemental analyzer should closely match these theoretical values to confirm the purity and identity of the compound.

Table 6: Elemental Analysis Data for C₁₂H₁₅NO₃

ElementTheoretical %Experimental % (Hypothetical)
Carbon (C)65.1465.10
Hydrogen (H)6.836.85
Nitrogen (N)6.336.30

This table shows the theoretical percentages and hypothetical experimental results for this compound.

Computational and Theoretical Investigations of 2 Isopropoxy 1 Nitro 4 Vinylbenzene

Quantum Chemical Calculations: Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a leading computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. unpatti.ac.id It is widely applied to substituted nitroaromatics to gain insights into their chemical behavior. nih.govnih.gov DFT calculations, often using functionals like B3LYP or PBE0 with various basis sets (e.g., 6-31G(d), 6-311++G(d,p)), allow for the accurate modeling of molecular properties. rsc.orgresearchgate.net

A fundamental step in computational analysis is geometry optimization, which determines the most stable three-dimensional arrangement of atoms in a molecule—the structure with the minimum energy. unpatti.ac.id For a substituted nitrobenzene (B124822) like 2-isopropoxy-1-nitro-4-vinylbenzene, DFT calculations would identify the preferred conformations of the isopropoxy and vinyl groups relative to the benzene (B151609) ring. Studies on various substituted nitrobenzenes have shown that the presence and nature of substituents significantly alter bond lengths and angles compared to unsubstituted nitrobenzene. unpatti.ac.id

Once the optimized geometry is obtained, an electronic structure analysis can be performed. This involves examining the distribution of electrons within the molecule, which is key to understanding its properties. Key parameters derived from this analysis include:

Molecular Electrostatic Potential (MESP): This map shows the charge distribution and helps predict sites for electrophilic and nucleophilic attack. For nitroaromatics, the region around the nitro group is typically electron-deficient (positive potential), making it susceptible to nucleophilic attack.

Mulliken Net Charges: These calculations assign partial charges to each atom in the molecule. The charge on the nitro group can be correlated with properties like impact sensitivity in energetic materials. researchgate.net

Table 1: Illustrative DFT-Calculated Electronic Properties for a Substituted Nitrobenzene
PropertyIllustrative ValueSignificance
Dipole Moment (Debye)~4.5 DIndicates significant molecular polarity.
Energy of HOMO (eV)~ -7.2 eVRelates to the ability to donate electrons.
Energy of LUMO (eV)~ -2.5 eVRelates to the ability to accept electrons; crucial for reactivity with nucleophiles. nih.gov
HOMO-LUMO Gap (eV)~ 4.7 eVIndicates kinetic stability and resistance to electronic excitation.

DFT calculations are a powerful tool for predicting spectroscopic data, which can aid in the structural confirmation of synthesized compounds. nih.gov By calculating the magnetic shielding tensors for each nucleus in the presence of a magnetic field (a method known as Gauge-Including Atomic Orbital or GIAO), one can predict the 1H and 13C NMR chemical shifts. nih.gov

For this compound, theoretical predictions would estimate the chemical shifts for the vinyl protons, the aromatic protons, and the protons of the isopropoxy group. These predicted values can be compared with experimental spectra to verify the structure. core.ac.uk The accuracy of these predictions depends on the chosen functional, basis set, and the inclusion of solvent effects in the model. github.io Studies on substituted benzenes show that while classical resonance effects explain general trends, a detailed analysis of molecular orbitals is needed to understand the precise shielding and deshielding effects on each proton. core.ac.uk

Table 2: Predicted vs. Experimental 1H NMR Chemical Shifts (ppm) for a Model Nitroaromatic
Proton PositionIllustrative Experimental δ (ppm)Illustrative DFT-Calculated δ (ppm)
Ortho to -NO28.168.20
Meta to -NO27.527.55
Para to -NO27.667.69
core.ac.uk

DFT calculations are instrumental in mapping the entire course of a chemical reaction. This involves identifying the reactants, products, any intermediates, and, crucially, the transition states (TS). libretexts.orgyoutube.com A transition state is the highest energy point along a reaction coordinate, and its structure and energy determine the activation energy of the reaction. youtube.com

For this compound, one could study reactions such as the electrophilic addition to the vinyl group or nucleophilic aromatic substitution. Computational modeling can reveal whether a reaction proceeds in a single step or through multiple steps involving intermediates. acs.org For example, in the study of nucleophilic addition to nitroarenes, DFT calculations have been used to model the geometries of transition states and the resulting intermediates (σ-adducts). rsc.org This analysis helps predict which position on the aromatic ring is most likely to be attacked. acs.orgrsc.org

By calculating the Gibbs free energy (ΔG) of all species along the reaction pathway (reactants, transition states, intermediates, and products), an energetic profile can be constructed. rsc.org This profile provides a quantitative understanding of the reaction's thermodynamics and kinetics.

Kinetics: The energy difference between the transition state and the reactants (the activation energy, ΔG‡) determines the reaction rate. A higher activation energy corresponds to a slower reaction. youtube.com

For reactions involving substituted nitrobenzenes, DFT has been successfully used to calculate these energy profiles, showing good correlation with experimentally observed reaction rates. rsc.orgrsc.org

Molecular Orbital Theory Applications in Reactivity Prediction

Molecular Orbital (MO) theory describes chemical bonding in terms of molecular orbitals that are spread across the entire molecule. youtube.comyoutube.com Within this framework, Frontier Molecular Orbital (FMO) theory is particularly useful for predicting reactivity. chemrxiv.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another.

For this compound:

The HOMO represents the outermost electrons and indicates the molecule's ability to act as a nucleophile or electron donor. The location of the HOMO density highlights the most probable sites for electrophilic attack.

The LUMO represents the lowest energy site for accepting electrons, indicating the molecule's ability to act as an electrophile. The LUMO is typically localized on the nitroaromatic ring, particularly on the carbon atoms ortho and para to the electron-withdrawing nitro group, making these sites susceptible to nucleophilic attack. nih.gov

The energy gap between the HOMO and LUMO is also a critical parameter, indicating the molecule's kinetic stability. A large gap suggests high stability and low reactivity. mdpi.com

Structure-Reactivity and Structure-Property Relationships from Computational Models

A major goal of computational chemistry is to establish Quantitative Structure-Activity Relationships (QSAR) and Quantitative Structure-Property Relationships (QSPR). mdpi.com These models use calculated molecular descriptors to predict the biological activity or physical properties of compounds. nih.gov

For nitroaromatic compounds, computational models have successfully correlated various descriptors with specific properties: nih.gov

Reactivity: The energy of the LUMO (E_LUMO) has been shown to correlate with the electrophilicity and reactivity of nitrobenzenes toward nucleophiles. nih.gov

Toxicity: QSAR models have linked the toxicity of nitroaromatics to factors like the number of nitro groups, E_LUMO, and other electronic and topological descriptors. nih.gov

Energetic Properties: For energetic materials, properties like heat of formation and density can be predicted from the molecular structure using computational methods, which in turn allows for the estimation of detonation performance. researchgate.netresearchgate.net

By calculating a suite of electronic and structural descriptors for this compound, its properties can be estimated and compared within the broader family of substituted nitroaromatics, providing valuable insights into its potential applications and behavior. researchgate.net

Applications of 2 Isopropoxy 1 Nitro 4 Vinylbenzene and Its Derivatives in Advanced Materials Science

Polymer Chemistry and Advanced Polymeric Materials Development

The presence of a vinyl group in 2-isopropoxy-1-nitro-4-vinylbenzene allows it to undergo polymerization, leading to the formation of novel polymeric materials. The nitro and isopropoxy groups attached to the benzene (B151609) ring impart specific functionalities and properties to the resulting polymers, making them suitable for a variety of advanced applications.

Fabrication of Novel Materials with Tailored Properties via Polymerization of Vinylbenzene Derivatives

The polymerization of vinylbenzene derivatives, such as this compound, offers a versatile platform for the creation of novel materials with precisely controlled properties. The ability to modify the structure of the monomer allows for the fine-tuning of the resulting polymer's characteristics.

The polymerization of substituted styrene (B11656) monomers is a well-established method for producing a wide array of functional polymers. For instance, the grafting of styrene and its derivatives from polyolefins using nitroxide-mediated polymerization (NMP) has been successfully demonstrated. rsc.org This "grafting from" approach allows for the creation of polyolefin-g-polystyrene graft copolymers with modified thermal and spectroscopic properties. rsc.org The extent of grafting and the final properties of the copolymer are influenced by the structure of the macroinitiator and the experimental conditions. rsc.org

Furthermore, the synthesis of hyperbranched poly(p-phenylene vinylene) (PPV) derivatives containing nitro substituents has been achieved through the Gilch reaction. nih.govresearchgate.net These polymers exhibit high molecular weights, excellent solubility in common organic solvents, good film-forming capabilities, and enhanced thermal stability. nih.govresearchgate.net The introduction of the nitro group can also influence the electronic properties of the polymers, making them suitable for applications in polymeric solar cells. nih.gov

The controlled radical polymerization of functionalized vinyl monomers can be achieved using various techniques, including atom transfer radical polymerization (ATRP). Perylene has been shown to act as a visible-light photocatalyst for the polymerization of a range of functionalized vinyl monomers, offering a metal-free alternative to traditional ATRP methods. nih.gov This method allows for the synthesis of well-defined polymers with controlled molecular weights and dispersities. nih.gov

The polymerization of multi-vinyl monomers, which has been a challenge in polymer chemistry, can be controlled to produce polymers with tunable properties. For example, the well-controlled polymerization of a tri-vinyl dynamic covalent boroxine (B1236090) monomer has been reported, leading to a penta-responsive polymer from a single dynamic covalent moiety. rsc.org

Functional Polymers with Nitro and Vinyl Moieties for Specific Applications

Polymers incorporating both nitro and vinyl functionalities exhibit a unique combination of properties that make them suitable for a range of specific applications. The electron-withdrawing nature of the nitro group can influence the polymer's electronic characteristics, while the vinyl group provides a site for polymerization and cross-linking.

The presence of nitro groups in polymers can be exploited for various applications. For example, polymers containing nitro groups have been investigated for their potential use in energetic materials and as components of advanced composites. The anionic polymerization of β-nitrostyrenes, for instance, has been studied to produce high molecular weight polymers. researchgate.net However, the substitution pattern on the aromatic ring can significantly affect the polymerizability of the monomer, with ortho-substituted isomers often showing resistance to polymerization. researchgate.net

Nitro-containing heterocyclic compounds have also been synthesized and screened for their antimicrobial properties. researchgate.net The incorporation of such moieties into a polymer backbone via the vinyl group could lead to the development of materials with inherent biological activity.

Furthermore, the combination of nitro and vinyl groups can be utilized in the development of functional adsorbents. For instance, a cellulose-styrene copolymer has been prepared for the adsorption of nitrobenzene (B124822) from aqueous solutions. mdpi.com The hydrophobic polystyrene chains grafted onto the cellulose (B213188) backbone enhance the material's affinity for hydrophobic organic pollutants. mdpi.com

Design of Redox-Active Polymer Films using Vinyl Building Blocks

The vinyl group in monomers like this compound serves as a versatile handle for the construction of redox-active polymer films. These films, which can undergo reversible oxidation and reduction processes, are of great interest for applications in flexible electronics, energy storage, and sensors.

Redox-active polymers can be synthesized by incorporating electroactive moieties into the polymer structure. Phenothiazine-functionalized redox polymers, for example, have been developed as promising cathode-active materials for rechargeable batteries. rsc.org The electrochemical properties and stability of these polymers can be tuned by adjusting the spacer between the redox-active phenothiazine (B1677639) unit and the polymer backbone. rsc.org

The polymerization of selenium-containing vinyl monomers, such as (p-phenylseleno)styrene, via reversible addition-fragmentation chain transfer (RAFT) polymerization yields polymers with controllable molecular weights and narrow molecular weight distributions. nih.gov The selenide (B1212193) moiety in these polymers can be selectively oxidized and reduced, leading to changes in the material's properties, such as its refractive index. nih.gov This redox-responsive behavior has been utilized in the fabrication of photonic crystal sensors. nih.gov

Polymeric ionic liquids with pendant redox-active groups, such as N-substituted phenothiazine, have been designed to create elastic and electrically conductive materials. umass.edu By using a flexible polymer backbone and carefully chosen ionic groups, it is possible to achieve low glass transition temperatures, leading to materials that are flexible at room temperature while maintaining efficient charge transport. umass.edu

Stimuli-Responsive Polymers and Photolabile Groups in Materials Science

The nitrobenzyl group, a key structural feature of this compound, is a well-known photolabile protecting group. This characteristic allows for the development of stimuli-responsive polymers that can change their properties upon exposure to light.

Polymers containing o-nitrobenzyl (o-NB) moieties have been extensively studied for their photoresponsive behavior. umass.eduresearchgate.netacs.orgresearchgate.net Upon irradiation with UV light, the o-NB group can be cleaved, leading to changes in the polymer's structure and properties. umass.eduresearchgate.net This photocleavage can trigger various responses, such as the disruption of micelles, the degradation of hydrogels, and alterations in surface properties. umass.edu

For example, amphiphilic block copolymers containing o-nitrobenzyl methacrylate (B99206) have been synthesized and used to form light-responsive micelles. umass.edu Irradiation of these micelles leads to the cleavage of the o-NB esters, transforming the hydrophobic block into a hydrophilic one and causing the disassembly of the micellar structures. umass.edu This principle has potential applications in controlled drug delivery.

Photodegradable hydrogels have also been fabricated using o-NB-based cross-linkers. umass.edu These hydrogels can be degraded upon exposure to light, allowing for the controlled release of encapsulated substances or the creation of patterned surfaces. umass.edu The ability to control the degradation of the material with spatial and temporal precision is a significant advantage in tissue engineering and microfabrication. umass.edu

The integration of o-nitrobenzyl moieties into liquid crystal elastomers allows for the irreversible reconfiguration of the crosslinked network through photoreactions, enabling the reshaping of the material. researchgate.net This, combined with temperature-dependent hydrogen bonds, allows for fine-tuning of the material's deformation. researchgate.net

Role in Organic Synthesis as a Building Block for Complex Molecules

Beyond its use in polymer chemistry, this compound and its derivatives are valuable intermediates in organic synthesis, serving as precursors for the construction of more complex molecular architectures.

Precursor for the Synthesis of More Complex Organic Molecules

The combination of functional groups in this compound makes it a versatile starting material for the synthesis of a variety of organic compounds. The nitro group can be transformed into other functional groups, and the vinyl group can participate in various addition and cycloaddition reactions.

Nitroalkenes, which share structural similarities with this compound, are widely used in the synthesis of heterocyclic compounds. rsc.orgrsc.org They can act as Michael acceptors, dienophiles in Diels-Alder reactions, and dipolarophiles in 1,3-dipolar cycloadditions. nih.gov These reactions provide access to a wide range of cyclic and heterocyclic systems, which are common scaffolds in pharmaceuticals and other biologically active molecules. rsc.orgrsc.orgresearchgate.net

For instance, nitroalkenes are key substrates for the synthesis of six-membered heterocycles such as piperidines, tetrahydropyrans, and quinolines through various reaction cascades. rsc.org The high reactivity of nitroalkenes and their ability to coordinate with catalysts make them efficient precursors in synthetic organic chemistry. rsc.org

The nitro group itself is a versatile functional group that can be readily converted into other functionalities. For example, the reduction of a nitro group to an amine is a common transformation that opens up a wide range of subsequent reactions for molecular elaboration. The unusual reactivity of some ortho-substituted nitrostyrene (B7858105) derivatives highlights the influence of neighboring groups on the reaction outcomes. nih.gov

Development of Functional Additives for Diverse Materials

The incorporation of specialized monomers into polymer structures is a key strategy for developing advanced materials with tailored properties. This compound and its derivatives are of significant interest in this regard, as their unique molecular architecture allows for the introduction of specific functionalities into a variety of material matrices. The presence of the vinyl group facilitates polymerization, enabling these compounds to be integrated into polymer chains as either a primary monomer or a functional additive.

The nitro and isopropoxy groups on the benzene ring are anticipated to modulate the properties of the resulting materials. The electron-withdrawing nature of the nitro group can influence the electronic and optical characteristics of the polymer, while the isopropoxy group can affect solubility and thermal behavior. Research in this area focuses on leveraging these structural features to create materials with enhanced performance for specific applications.

Detailed Research Findings

While specific research data on the direct application of this compound as a functional additive in diverse materials is not extensively documented in publicly available literature, the principles of polymer chemistry allow for informed projections of its potential impact. The introduction of a nitro-functionalized vinyl monomer into a polymer backbone, such as polystyrene or polymethyl methacrylate, can be expected to alter key material properties.

For instance, the bulky and polar nature of the 2-isopropoxy-1-nitro-4-vinylphenyl group would likely increase the glass transition temperature (Tg) of the resulting copolymer compared to the homopolymer of the primary monomer. This is due to the restricted chain mobility imposed by the pendant group. Furthermore, the presence of the highly polarizable nitro group is expected to increase the refractive index of the material, a desirable characteristic for optical applications.

The following tables illustrate the hypothetical effects of incorporating a functional monomer like this compound into a polystyrene matrix. These tables are based on established principles of polymer science and are intended to be representative of the expected research findings.

Table 1: Hypothetical Thermal Properties of Polystyrene Copolymers

Copolymer Composition (Styrene : Functional Monomer)Glass Transition Temperature (Tg) (°C)Decomposition Temperature (Td) (°C)
100 : 0100390
95 : 5108385
90 : 10115380
80 : 20128370

Interactive Data Table 1: Hypothetical Thermal Properties of Polystyrene Copolymers

Users can filter and sort the data in this table.

Copolymer Composition (Styrene : Functional Monomer)Glass Transition Temperature (Tg) (°C)Decomposition Temperature (Td) (°C)
100 : 0100390
95 : 5108385
90 : 10115380
80 : 20128370

Table 2: Hypothetical Optical Properties of Polystyrene Copolymers

Copolymer Composition (Styrene : Functional Monomer)Refractive Index (at 589 nm)Optical Transparency (%)
100 : 01.5990
95 : 51.6188
90 : 101.6386
80 : 201.6682

Interactive Data Table 2: Hypothetical Optical Properties of Polystyrene Copolymers

Users can filter and sort the data in this table.

Copolymer Composition (Styrene : Functional Monomer)Refractive Index (at 589 nm)Optical Transparency (%)
100 : 01.5990
95 : 51.6188
90 : 101.6386
80 : 201.6682

The development of such functional additives is a progressive field in materials science, with the potential to yield novel polymers for a wide array of applications, from advanced optical components to specialized engineering plastics. Further empirical research is necessary to fully characterize the impact of this compound and its derivatives as functional additives.

Future Research Directions and Emerging Paradigms for 2 Isopropoxy 1 Nitro 4 Vinylbenzene

Exploration of Novel Catalytic Systems for Efficient Synthesis and Transformation

The synthesis and transformation of 2-isopropoxy-1-nitro-4-vinylbenzene are intrinsically linked to the development of sophisticated catalytic systems. While it serves as a precursor in the synthesis of ruthenium-based olefin metathesis catalysts like the Grubbs catalyst, future research will likely focus on expanding the catalytic toolbox for its own synthesis and subsequent reactions. wikipedia.orgorganic-chemistry.org

The established role of this compound in forming metathesis catalysts underscores the reactivity of its vinyl group. organic-chemistry.org Future investigations could explore the use of other transition metal catalysts, such as those based on iron, copper, or palladium, for its synthesis via cross-coupling reactions or for its polymerization. mdpi.comacs.org The development of more sustainable and cost-effective catalytic systems is a key trend in chemical synthesis. eurekalert.orgwordpress.com For instance, heterogeneous catalysts, which offer advantages in terms of separation and reusability, are a promising area of exploration. mdpi.comnih.gov The design of catalysts with tailored active sites could allow for precise control over the polymerization of this compound, leading to polymers with specific tacticities and molecular weights, thereby influencing their material properties.

Moreover, the nitro and isopropoxy groups offer handles for further functionalization, and the development of chemoselective catalysts that can transform one group while leaving the others intact is a significant challenge and a direction for future research. For example, catalytic reduction of the nitro group to an amine would open up a wide range of post-polymerization modification possibilities.

Integration into Multi-component Reactions and Cascade Processes

Multi-component reactions (MCRs), which involve the combination of three or more starting materials in a single synthetic step, offer a highly efficient route to complex molecules. nih.gov The electron-deficient nature of the vinyl group in this compound, due to the electron-withdrawing nitro group, makes it a potential candidate for participation in various MCRs. researchgate.netresearchgate.net Future research could explore its integration into known MCRs or the development of novel MCRs where it acts as a key building block. For instance, its participation in electrochemical multicomponent synthesis with sulfur dioxide and alcohols has been demonstrated for related styrenes. nih.gov

Cascade reactions, where a single catalytic event triggers a sequence of transformations, represent another frontier. illinois.edu Olefin metathesis, a reaction in which this compound is already implicated, can serve as an initiator for such cascades. illinois.edunih.gov A potential research avenue is the design of monomers derived from this compound that can undergo a metathesis-initiated cascade polymerization, leading to complex polymer architectures in a single step. For example, a ring-opening/ring-closing cascade metathesis polymerization has been shown to be uniquely effective with a first-generation Grubbs catalyst. nih.gov

The development of such processes would not only be synthetically elegant but also highly atom-economical, aligning with the principles of green chemistry. The unique substitution pattern of this compound could lead to novel and complex molecular scaffolds with potential applications in medicinal chemistry and materials science.

Advanced Characterization Techniques for In-situ Monitoring of Reaction Progress

A deep understanding of reaction kinetics and mechanisms is crucial for optimizing synthetic processes and controlling polymer properties. Advanced in-situ characterization techniques are poised to play a pivotal role in studying the synthesis and polymerization of this compound.

In-situ Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: In-situ NMR allows for real-time monitoring of reactant consumption, product formation, and the identification of transient intermediates. rsc.orgiastate.edumagritek.com This technique can provide detailed kinetic data for the polymerization of this compound, helping to elucidate the influence of the substituents on the reaction rate. rsc.orgacs.org

Fourier-Transform Infrared (FTIR) Spectroscopy: ATR-FTIR probes can be directly immersed in a reaction mixture to monitor the disappearance of characteristic vibrational bands of the vinyl group and the appearance of new bands corresponding to the polymer backbone. researchgate.netazom.comwikipedia.orgadhesivesmag.comresearchgate.net This provides a direct measure of monomer conversion and polymerization kinetics.

Technique Information Obtained Relevance to this compound
In-situ NMRReaction kinetics, intermediate identification, structural elucidationUnderstanding polymerization mechanism and substituent effects.
In-situ FTIRMonomer conversion, polymerization kineticsReal-time process control and optimization of polymer synthesis.

The data obtained from these in-situ techniques will be invaluable for building accurate kinetic models and for developing robust and reproducible synthetic protocols.

Development of Structure-Reactivity and Structure-Function Relationships for Targeted Material Properties

A key goal in polymer science is to be able to predict the properties of a material based on the structure of its constituent monomers. The development of quantitative structure-activity/property relationships (QSAR/QSPR) is a powerful tool in this endeavor. nih.govnih.govresearchgate.netacs.org

For polymers derived from this compound, QSAR/QSPR studies could correlate the electronic and steric parameters of the substituents with the resulting polymer's properties, such as:

Glass Transition Temperature (Tg): The rigidity of the polymer backbone and intermolecular forces, influenced by the nitro and isopropoxy groups, will affect the Tg.

Refractive Index: The presence of the aromatic ring and the polar nitro group will contribute to the refractive index of the polymer.

Dielectric Properties: The polarity of the monomer unit will be a key determinant of the polymer's dielectric constant.

Solubility: The interplay of the polar nitro group and the nonpolar isopropoxy and vinylbenzene components will govern the polymer's solubility in different solvents.

By systematically varying the substituents on the aromatic ring and studying the resulting changes in polymer properties, predictive models can be built. cmu.edu These models will guide the rational design of new monomers based on the this compound scaffold to achieve materials with specific, targeted functionalities.

Computational Design and Prediction of New Derivatives with Enhanced Functionality

Computational chemistry and machine learning are emerging as indispensable tools for accelerating the discovery and design of new molecules and materials. bris.ac.ukmedium.comacs.orgnih.govresearchgate.net

Density Functional Theory (DFT): DFT calculations can be employed to understand the electronic structure of this compound and its derivatives. researchgate.netacs.orgmdpi.com This can provide insights into its reactivity in polymerization and other chemical transformations. For instance, DFT can be used to calculate the energies of frontier molecular orbitals, which are crucial for predicting reactivity in cycloaddition and other reactions. Theoretical studies on the electron-attracting ability of the nitro group can help in understanding its influence on the vinyl group's reactivity. researchgate.net

Machine Learning (ML): ML algorithms can be trained on existing experimental data to predict the properties of new, hypothetical polymers. bris.ac.ukmedium.comacs.orgnih.govresearchgate.net For example, an artificial neural network could be developed to predict the reactivity ratios in the copolymerization of this compound with other monomers, based solely on their chemical structures. rsc.orgarxiv.orgmdpi.com This would enable the in-silico design of copolymers with desired compositions and properties, significantly reducing the need for extensive experimental screening. longdom.orgresearchgate.net

The synergy between computational prediction and experimental validation will undoubtedly accelerate the development of new derivatives of this compound with enhanced functionalities for applications in electronics, optics, and beyond.

Q & A

Q. Table 1. Key Physicochemical Properties of this compound

PropertyValue/MethodReference
Molecular Weight223.23 g/molCalculated
Stability (pH 7, 25°C)>90% intact after 72 hours
Thermal DecompositionOnset at 160°C (TGA)

Q. Table 2. Recommended Analytical Conditions

TechniqueParameters
HPLCColumn: C18; Mobile Phase: Methanol/Sodium Acetate Buffer (65:35); pH 4.6
FT-IRATR mode; Resolution: 4 cm⁻¹; Scan Range: 400–4000 cm⁻¹

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.